molecular formula C7H11BrN2O2S B1402673 Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide CAS No. 1211499-08-9

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide

Cat. No. B1402673
M. Wt: 267.15 g/mol
InChI Key: OGAFIRKGSSJVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide” is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances . The ethyl carboxylate group (-COOC2H5) is a common functional group in organic chemistry, often used in the synthesis of various pharmaceuticals . The methylamino group (-NHCH3) is a basic functional group that can participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ethyl carboxylate group, and a methylamino group . These groups could potentially engage in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the ethyl carboxylate and methylamino groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxylate and amino groups could enhance the compound’s water solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide is synthesized through a process involving acylation, methylation, and deacetylation, starting from ethyl ester and anilide of thiazole-2-carboxylic acid (Dovlatyan et al., 2004).

Antitumor Activity

  • Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including those with structures similar to ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide, have shown promising in vitro antitumor activity against human tumor cell lines (El-Subbagh et al., 1999).

Corrosion Inhibition

  • Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a related compound, has been studied for its efficiency in preventing the corrosion of AA6061 alloy in hydrochloric acid media, suggesting potential applications in materials science (Raviprabha & Bhat, 2019).

Spectroscopic Characterization

  • Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, a compound with a similar structure, has been characterized using various spectroscopic methods, providing insights into the molecular structure and behavior of similar thiazole derivatives (Haroon et al., 2018).

Antimicrobial Activity

  • Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown antimicrobial activities against various strains of bacteria and fungi, which could suggest similar applications for ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide (Desai et al., 2019).

Future Directions

The study of thiazole derivatives is a vibrant area of research, with potential applications in medicinal chemistry and drug discovery . Future research could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.BrH/c1-3-11-6(10)5-4-12-7(8-2)9-5;/h4H,3H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAFIRKGSSJVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 3
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 6
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.